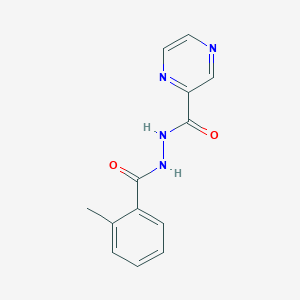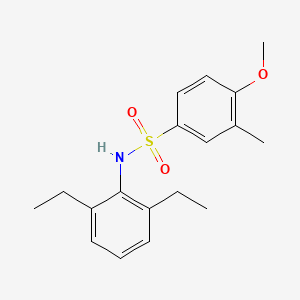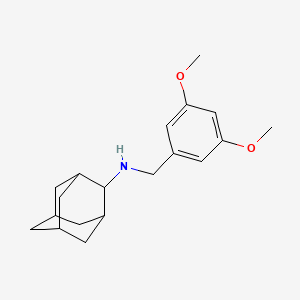![molecular formula C16H15FN2OS B5737990 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In cardiovascular disease, this compound exerts its protective effects by reducing oxidative stress, inflammation, and apoptosis. In neurodegenerative disorders, this compound improves cognitive function by reducing amyloid beta deposition and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, as well as improving cardiac function and cognitive function. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, as well as its favorable pharmacokinetic profile. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and therapeutic potential.
Orientations Futures
There are several future directions for N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide research, including further studies on its mechanism of action and therapeutic potential, as well as the development of new derivatives with improved pharmacokinetic and therapeutic properties. This compound may also have potential applications in other fields, such as infectious diseases and autoimmune disorders, which warrant further investigation.
Méthodes De Synthèse
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with carbon disulfide, followed by the reaction with 2-fluorobenzoyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. In cardiovascular disease, this compound has been shown to have a protective effect on cardiac function and reduce myocardial infarction size in animal models. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-10-6-5-7-11(2)14(10)18-16(21)19-15(20)12-8-3-4-9-13(12)17/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQNLFAVAKSTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)








